molecular formula C7H12O3 B133056 Ethyl 2-methylacetoacetate CAS No. 609-14-3

Ethyl 2-methylacetoacetate

Cat. No.: B133056
CAS No.: 609-14-3
M. Wt: 144.17 g/mol
InChI Key: FNENWZWNOPCZGK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-methylacetoacetate (EMA) is an organic compound that primarily targets certain species of algae and cyanobacteria . It has been shown to significantly inhibit the growth of these organisms, making it a potential allelochemical for controlling harmful algal blooms .

Mode of Action

It has been observed that ema can have different types of effects on different species of algae . For instance, it can inhibit the growth of some species throughout the cultivation period, while for others, it may initially inhibit growth but later stimulate it . EMA can also affect the morphology and microstructure of algal cells .

Biochemical Pathways

EMA is involved in various biochemical pathways. It is used as a substrate in the rhenium-catalyzed synthesis of multisubstituted aromatic compounds . It can also be employed in the synthesis of coumarin derivatives via Pechmann condensation . Furthermore, EMA undergoes dehydration to yield conjugated alkynyl and allenyl esters .

Pharmacokinetics

It is known that ema is a liquid at room temperature and has a boiling point of 187°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The action of EMA results in significant physiological and biochemical changes in the organisms it targets. For example, it can cause changes in the size and morphology of algal cells . In cyanobacteria, EMA exposure leads to an increase in the level of reactive oxygen species (ROS) and malondialdehyde (MDA), a product of membrane lipid peroxidation . These changes suggest that EMA can induce oxidative stress in these organisms .

Action Environment

The action of EMA can be influenced by various environmental factors. For instance, the concentration of EMA and the duration of exposure can affect its inhibitory or stimulatory effects on algal growth . .

Safety and Hazards

Ethyl 2-methylacetoacetate is a combustible liquid and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methylacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of multisubstituted aromatic compounds and coumarin derivatives . It interacts with various enzymes and proteins, including those involved in the rhenium-catalyzed synthesis of aromatic compounds and Pechmann condensation reactions . The nature of these interactions often involves the formation of conjugated alkynyl and allenyl esters through dehydration reactions .

Cellular Effects

This compound has been shown to affect the growth of several species of algae, including Scenedesmus obliquus, Selenastrum capricornutum, and Chlamydomonas reinhardtii . It exhibits inhibitory effects on the growth of these algae, with varying degrees of inhibition observed across different species . Additionally, this compound can disrupt the microstructure of algal cells, leading to changes in cell morphology and size . These effects suggest that this compound can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an allelochemical that inhibits the growth of certain algae . It induces oxidative damage and affects the antioxidant responses in algae such as Phaeodactylum tricornutum . This compound can also cause the degradation of photosynthetic pigments and disrupt the ultrastructure of algal cells . These effects are mediated through binding interactions with biomolecules and enzyme inhibition, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on algal growth and cellular function can change over time . Initial exposure to this compound results in the degradation of photosynthetic pigments and an increase in chlorophyll a levels . Prolonged exposure leads to a decrease in chlorophyll a and the accumulation of cyanophycin granules . These temporal changes indicate that this compound’s stability and degradation can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can significantly inhibit the growth of bloom-forming algae such as Microcystis aeruginosa at specific concentrations . The inhibitory effects are dose-dependent, with higher doses leading to more pronounced inhibition . High doses of this compound may also cause toxic or adverse effects, highlighting the importance of determining optimal dosages for experimental use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of multisubstituted aromatic compounds and coumarin derivatives . It interacts with enzymes such as those involved in the rhenium-catalyzed synthesis and Pechmann condensation reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be affected by its localization within the cell, with potential implications for its role in biochemical reactions and cellular processes.

Preparation Methods

Ethyl 2-methylacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide . The reaction proceeds via alkylation of the active methylene group in ethyl acetoacetate, followed by esterification to yield this compound. Industrial production methods often utilize similar alkylation reactions but may employ different bases and solvents to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methylacetoacetate undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.

    Reduction: Reduction of this compound can yield alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Condensation: It is used in the Pechmann condensation to synthesize coumarin derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium ethoxide for substitution reactions . Major products formed from these reactions include various esters, alcohols, and aromatic compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-methyl-3-oxobutanoate
Source PubChem
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InChI

InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNENWZWNOPCZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID2033493
Record name Ethyl-2-methyl acetoacetate
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Molecular Weight

144.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

609-14-3
Record name Ethyl 2-methylacetoacetate
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Record name Ethyl 2-methylacetoacetate
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Record name Butanoic acid, 2-methyl-3-oxo-, ethyl ester
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Record name Ethyl-2-methyl acetoacetate
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Record name Ethyl 2-methylacetoacetate
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Record name ETHYL 2-METHYLACETOACETATE
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Synthesis routes and methods I

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere free of water and oxygen, to a three-necked flask equipped with a dropping funnel were successively added 0.15 mol of potassium tert-butoxide and 150 ml of THF, then stirrer was started. 0.12 Mol of ethyl acetoacetate was slowly dropped to the reactor cooled in an ice-water bath. Upon completion of the dropping, the reaction was continued at room temperature for further 1 hr. Then 0.18 mol of methyl iodide was slowly dropped at room temperature, and then the reaction was continued at room temperature for further 24 hrs. At the end of the reaction, solvent was evaporated by using a rotatory evaporator, and saturated saline was added to just dissolve the solid. Organic phase was separated, and aqueous phase was extracted with a suitable amount of diethyl ether for three times. The combined organic phase was washed well with saturated saline, then dried over anhydrous sodium sulfate. Solvent was removed by using a rotatory evaporator, and the residue was distilled under reduced pressure to give 0.084 mol of product. Yield 70%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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